GW2974, also known as N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine, is a synthetic small molecule belonging to the quinazoline class of compounds. [] It has been extensively studied in preclinical research for its potential as an anti-cancer agent due to its inhibitory effects on EGFR and HER2, receptor tyrosine kinases that play crucial roles in the development and progression of various cancers. [, , ]
While specific details about the synthesis of GW2974 are not readily available in the provided papers, it is mentioned that it is a structural analog of lapatinib (GW572016). [] This suggests that GW2974 might be synthesized through modifications of the synthetic pathways used to produce lapatinib, which generally involve multi-step organic synthesis reactions.
The molecular structure of GW2974 comprises a pyrido[3,4-d]pyrimidine core with substitutions at various positions. The full name, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine, provides a detailed representation of its chemical structure. [] Further structural analysis, such as X-ray crystallography or NMR spectroscopy, would be beneficial to understand the conformational flexibility and interactions of the molecule.
GW2974 acts as a reversible, dual inhibitor of both EGFR and HER2 tyrosine kinases. [, , , , , ] It competes with ATP for binding at the catalytic kinase domain of these receptors, thereby preventing their activation and subsequent downstream signaling. [, , ] By blocking EGFR and HER2 activity, GW2974 disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth and progression. [, , ]
a. Investigating the role of EGFR and HER2 in cancer: GW2974 has been used as a research tool to study the specific roles of EGFR and HER2 in cancer development and progression. [, , ] Studies have explored its effects on cell proliferation, invasion, metastasis, and angiogenesis in various cancer models. [, , ]
b. Evaluating novel therapeutic strategies: GW2974 has been used to assess potential synergistic effects with other anticancer agents, including conventional chemotherapy drugs and targeted therapies. [, , , ] Studies have explored combinations with 5-FU, doxorubicin, Bcl-2 inhibitors, and PI3K/mTOR inhibitors. [, , , ]
c. Investigating Mechanisms of Drug Resistance: GW2974 has been utilized to explore mechanisms underlying acquired resistance to EGFR and HER2 inhibitors. [, , , ] Research has focused on the interplay between EGFR/HER2 and estrogen receptor pathways, shedding light on resistance development and potential therapeutic strategies to overcome it. [, , , ]
d. Investigating Metabolic Effects of ErbB Inhibition: GW2974 has been employed to study the metabolic effects of ErbB receptor inhibition. [, , ] Research has focused on its ability to activate AMPK, a key regulator of energy homeostasis, and its potential protective role against cardiac toxicity. [, , ]
e. Probing Signaling Networks: GW2974 has been used as a tool to probe the complexity of cancer cell signaling networks and to understand how these networks respond to targeted therapy. [] This information can be applied to develop effective drug combinations and personalize therapies for individual patients. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8